molecular formula C14H11Cl2NO3S B270068 N-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acetamide

N-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acetamide

Cat. No. B270068
M. Wt: 344.2 g/mol
InChI Key: JODLPSMNBMQPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acetamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat pain, inflammation, and fever. It was first introduced in 1973 and has since become one of the most commonly prescribed drugs worldwide. In

Mechanism of Action

Diclofenac works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are proteins that play a key role in inflammation. Diclofenac also reduces the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. In addition, Diclofenac has been shown to have antioxidant properties, which can help protect cells and tissues from damage.

Advantages and Limitations for Lab Experiments

Diclofenac has a number of advantages for lab experiments. It is readily available, inexpensive, and easy to administer. It has also been extensively studied, which means that there is a wealth of information available on its properties and effects. However, there are also some limitations to using Diclofenac in lab experiments. It can have toxic effects at high doses, which can limit its use in certain experiments. In addition, its effects can be influenced by other factors such as age, gender, and genetic background.

Future Directions

There are a number of future directions for research on Diclofenac. One area of interest is the development of new formulations that can increase its effectiveness and reduce its side effects. Another area of interest is the study of its effects on different types of pain, such as neuropathic pain. Finally, there is growing interest in the use of Diclofenac in combination with other drugs to enhance its effectiveness and reduce its side effects.
Conclusion:
In conclusion, Diclofenac is a widely used N-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acetamide that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the enzyme cyclooxygenase, which reduces the production of prostaglandins. Diclofenac has a number of biochemical and physiological effects, and is commonly used to treat pain, inflammation, and fever. While there are some limitations to using Diclofenac in lab experiments, there are also many future directions for research on this important drug.

Synthesis Methods

Diclofenac is synthesized by reacting 2-amino-5-chlorobenzophenone with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with sodium sulfite to form N-(2-chloroacetyl)-2-amino-5-chlorobenzene sulfonamide. The final step involves reacting this compound with acetic anhydride to form Diclofenac.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in treating various conditions such as arthritis, migraine, menstrual cramps, and post-operative pain. Diclofenac is also used in veterinary medicine to treat pain and inflammation in animals.

properties

Product Name

N-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acetamide

Molecular Formula

C14H11Cl2NO3S

Molecular Weight

344.2 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C14H11Cl2NO3S/c15-12-7-6-10(8-13(12)16)17-14(18)9-21(19,20)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)

InChI Key

JODLPSMNBMQPFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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